![molecular formula C12H9Cl2N3OS B2888929 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide CAS No. 879948-57-9](/img/structure/B2888929.png)
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of research is the development of new cancer treatments based on the compound. Additionally, researchers may continue to study the compound's potential use in treating Alzheimer's disease and other neurological disorders. Finally, researchers may continue to study the compound's biochemical and physiological effects, with the goal of identifying new therapeutic applications for the compound.
Synthesis Methods
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 3-chloroaniline with methylthioglycolate to form 3-chlorophenyl methylthioacetate. The resulting compound is then reacted with cyanamide to form 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.
Scientific Research Applications
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential use in scientific research applications. One of the primary areas of research has been its use as an antitumor agent. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
properties
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGDUOYONIELEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326510 | |
Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
CAS RN |
879948-57-9 | |
Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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